molecular formula C8H5BrN2O2 B1384235 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 355135-40-9

7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1384235
M. Wt: 241.04 g/mol
InChI Key: SVGJFNCVLKQSPN-UHFFFAOYSA-N
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Description

“7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . This compound is solid in its physical form .


Synthesis Analysis

A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives, starting from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes, in moderate to good yields has been developed .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O2/c9-5-1-2-6-10-7 (12)3-8 (13)11 (6)4-5/h1-2,4H,3H2 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.04 and is solid in its physical form . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Characteristics

7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives have been explored in various synthetic pathways and structural characterizations. Molnár et al. (2009) demonstrated the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, including the bromo derivatives, through thermal cyclization and decarboxylation processes (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009). Similarly, Yale and Sheehan (1973) explored the derivatives of 4H-pyrido[1,2-α]pyrimidin-4-one, focusing on the reaction processes and yields of these compounds (Yale & Sheehan, 1973).

Pharmacological Properties

A key area of research for these compounds is their potential pharmacological applications. For instance, La Motta et al. (2007) found that pyrido[1,2-a]pyrimidin-4-one derivatives display significant aldose reductase inhibitory and antioxidant properties, important for therapeutic applications (La Motta, Sartini, Mugnaini, Simorini, Taliani, Salerno, Marini, Da Settimo, Lavecchia, Novellino, Cantore, Failli, & Ciuffi, 2007).

Chemical Reactivity and Applications

The chemical reactivity of these compounds provides insights into their potential applications. Abass and Mayas (2007) investigated the alkylation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one under phase transfer catalysis conditions, highlighting the formation of various 2-alkoxy products and novel derivatives (Abass & Mayas, 2007). Smirnov et al. (1992) studied the alkylation and electrophilic substitution reactions of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, revealing insights into the reactivity of the molecule at different positions (Smirnov, Nikitin, Chernyshev, Sorokin, Lezina, Zabrodnyaya, & Kaganskii, 1992).

Advanced Synthesis Techniques

Advanced synthesis techniques have been employed to develop derivatives of pyrido[1,2-a]pyrimidin-4-ones. Guchhait and Priyadarshani (2015) developed a regioselective Ag(I)-promoted Pd-catalyzed C3-H activation-arylation of these compounds under aqueous conditions, offering an efficient access to 3-aryl-pyrido[1,2-a]pyrimidin-4-ones (Guchhait & Priyadarshani, 2015).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

7-bromo-2-hydroxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGJFNCVLKQSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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